![molecular formula C20H30O3 B14221746 Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- CAS No. 831170-92-4](/img/structure/B14221746.png)
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is an organic compound with the molecular formula C20H30O3. This compound features a benzene ring substituted with an ethenyl-decenyl ether group and two methoxy groups at the 3 and 5 positions. It is a derivative of benzene, which is known for its aromatic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- typically involves the following steps:
Formation of the Ethenyl-Decenyl Ether Group: This can be achieved through the reaction of 1-decen-9-ol with vinyl chloride in the presence of a base such as potassium carbonate.
Attachment to Benzene Ring: The resulting ethenyl-decenyl ether is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a strong base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
Aplicaciones Científicas De Investigación
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethenyl-decenyl ether group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-ethenyl-3,5-dimethyl-
- Benzene, 1-ethenyl-4-methoxy-
Uniqueness
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is unique due to the presence of both the ethenyl-decenyl ether group and the two methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific molecular interactions, which are not observed in the similar compounds listed above.
Propiedades
Número CAS |
831170-92-4 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-dodeca-1,11-dien-3-yloxy-3,5-dimethoxybenzene |
InChI |
InChI=1S/C20H30O3/c1-5-7-8-9-10-11-12-13-17(6-2)23-20-15-18(21-3)14-19(16-20)22-4/h5-6,14-17H,1-2,7-13H2,3-4H3 |
Clave InChI |
ZVBZFYPIUQLLQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)OC(CCCCCCCC=C)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
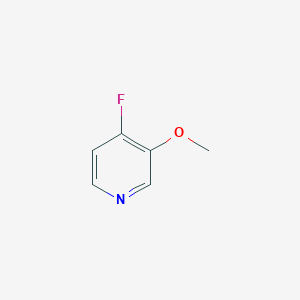
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
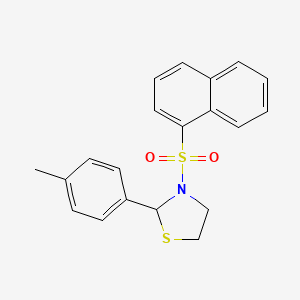
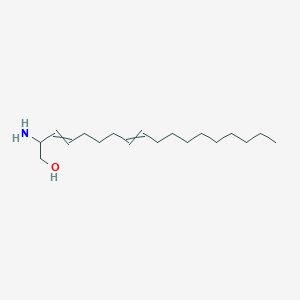
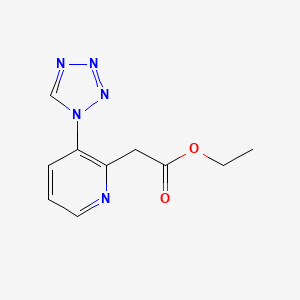
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)
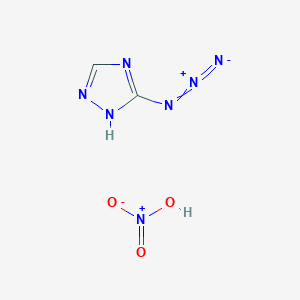
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

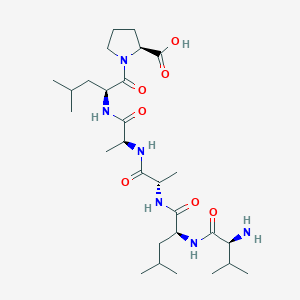
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
